MFCD27930851

Beschreibung

Compounds with similar MDL identifiers (e.g., MFCD28167899, MFCD13195646) in the evidence share characteristics such as heterocyclic frameworks, boronic acid derivatives, or imidazole-based structures. For instance, CAS 1022150-11-3 (MDL: MFCD28167899) is a nitrogen-rich heterocyclic compound with a molecular formula of C27H30N6O3 and a molecular weight of 486.57 g/mol, synthesized via coupling reactions in dimethylformamide (DMF) with carbonate bases . Such compounds are often intermediates in drug discovery, targeting kinase inhibition or enzyme modulation.

Eigenschaften

Molekularformel |

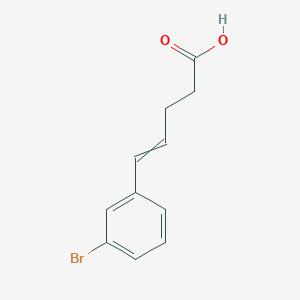

C11H11BrO2 |

|---|---|

Molekulargewicht |

255.11 g/mol |

IUPAC-Name |

5-(3-bromophenyl)pent-4-enoic acid |

InChI |

InChI=1S/C11H11BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h1,3-6,8H,2,7H2,(H,13,14) |

InChI-Schlüssel |

NMLCKFKZMMZHOR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C=CCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD27930851 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of MFCD27930851 may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD27930851 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of MFCD27930851, such as alcohols, ketones, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

MFCD27930851 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of MFCD27930851 involves its interaction with specific molecular targets and pathways. The bromine atom and the pentenoic acid chain play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares MFCD27930851 (inferred from analogs) with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Differences

Structural Complexity :

- MFCD27930851 analogs (e.g., CAS 1022150-11-3) exhibit higher molecular complexity with multiple heterocyclic rings, contrasting sharply with simpler boronic acids (e.g., CAS 1046861-20-4) or benzimidazoles (CAS 1761-61-1) .

- Boronic acids (CAS 1046861-20-4) show higher polarity (TPSA: 40.46 Ų) compared to nitrogen-rich heterocycles, impacting their solubility and membrane permeability .

Synthetic Accessibility :

- MFCD27930851 analogs require multi-step coupling reactions, whereas benzimidazoles (CAS 1761-61-1) are synthesized via greener methods using recyclable catalysts (e.g., A-FGO) .

- Pd-catalyzed cross-couplings (CAS 1046861-20-4) achieve higher regioselectivity but demand stringent anhydrous conditions .

Functional Applications :

- Nitrogen-rich compounds (e.g., CAS 1022150-11-3) are prioritized in medicinal chemistry for kinase inhibition, while boronic acids (CAS 1046861-20-4) serve as intermediates in Suzuki-Miyaura reactions .

- Benzimidazoles (CAS 1761-61-1) are leveraged in corrosion inhibition and antimicrobial agents due to their planar aromatic systems .

Research Findings and Limitations

Bioactivity: Heterocyclic analogs of MFCD27930851 demonstrate moderate CYP enzyme inhibition but poor blood-brain barrier (BBB) penetration due to high polar surface area (>100 Ų) .

Stability and Storage :

- MFCD27930851 analogs degrade under prolonged UV exposure, necessitating storage at –20°C in inert atmospheres .

- Benzimidazoles (CAS 1761-61-1) exhibit superior thermal stability, retaining integrity up to 250°C .

Limitations :

- Data gaps exist for MFCD27930851’s in vivo pharmacokinetics and acute toxicity profiles.

- Scalability of synthesis remains a challenge for nitrogen-rich heterocycles due to costly catalysts and low yields (~50–60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.